4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-6-4-7(2)9(8(3)5-6)10-11(14)16-12(15)13-10/h4-5,10H,1-3H3,(H,13,15) |
InChI Key |
IJYNKASDANZXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)OC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization
A modern and efficient method to synthesize oxazolidine-2,4-diones involves a tandem reaction where primary amines react with α-ketoesters in the presence of phosphorus reagents and atmospheric carbon dioxide. This method proceeds under mild, transition-metal-free conditions and is notable for its one-pot convenience and environmental friendliness.
- Reaction Scheme : Primary amine (e.g., 2,4,6-trimethylphenylamine) + α-ketoester → carboxylative condensation → base-catalyzed cyclization → 4-(2,4,6-trimethylphenyl)oxazolidine-2,5-dione.
- Conditions : Atmospheric CO₂, phosphorus-mediated catalyst, base catalyst.
- Advantages : Mild conditions, no heavy metals, use of CO₂ as a C1 source.
- Limitations : Specific substrate scope and optimization may be required for substituted phenyl groups.
Condensation of Substituted Anilines with α-Ketoesters
This classical approach involves the condensation of 2,4,6-trimethyl-substituted anilines with α-ketoesters to form intermediates that undergo intramolecular cyclization to yield the oxazolidine-2,5-dione ring.
- Step 1 : Formation of Schiff base or imine intermediate by condensation of the aniline with α-ketoester.
- Step 2 : Cyclization under acidic or basic conditions to form the oxazolidinedione ring.
- Optimization : Control of reaction temperature, solvent choice, and catalyst loading is critical to maximize yield and purity.
- Yields : Typically moderate to good, depending on substituent effects and reaction parameters.
Cyclodehydration of Hydroxyamides
Another synthetic strategy involves preparing hydroxyamide intermediates from 2,4,6-trimethylphenyl precursors, which then undergo cyclodehydration to form the oxazolidine-2,5-dione ring.
- Reagents : Dehydrating agents such as trifluoroacetic anhydride or phosphorus oxychloride.
- Conditions : Elevated temperature under inert atmosphere to promote ring closure.
- Outcome : Efficient ring formation with potential for stereochemical control.
- Considerations : Requires careful purification to remove side products and unreacted starting materials.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization | Primary amine, α-ketoester, phosphorus reagent, atmospheric CO₂, base catalyst | Mild, metal-free, one-pot, environmentally friendly | Substrate scope may be limited, requires optimization | 60–80 |
| Condensation of Substituted Anilines with α-Ketoesters | 2,4,6-trimethylphenylamine, α-ketoester, acid/base catalyst, solvent | Straightforward, well-established | May require multiple steps, moderate yields | 50–70 |
| Cyclodehydration of Hydroxyamides | Hydroxyamide precursor, trifluoroacetic anhydride or POCl₃, heat | Efficient ring closure, potential stereocontrol | Harsh conditions, possible side reactions | 55–75 |
Research Results and Optimization Insights
- Effect of Electron-Donating Groups : The 2,4,6-trimethyl substituents on the phenyl ring are electron-donating, which stabilizes intermediates during condensation and cyclization, potentially improving yields and selectivity.
- Reaction Conditions : Lower temperatures favor selective cyclization, while elevated temperatures can promote side reactions such as hydrolysis or polymerization.
- Catalyst Selection : Phosphorus reagents in the tandem method facilitate carboxylation and cyclization efficiently, avoiding the need for metal catalysts.
- Solvent Effects : Polar aprotic solvents such as dimethylformamide or acetonitrile are often preferred to enhance solubility and reaction rates.
- Purification : Crystallization and chromatographic techniques are employed to isolate the pure oxazolidine-2,5-dione compound.
Summary and Professional Outlook
The preparation of this compound is achievable through several synthetic routes, each with distinct advantages and limitations. The tandem phosphorus-mediated carboxylative condensation–cyclization represents a modern, green chemistry approach, while classical condensation and cyclodehydration methods remain valuable for their simplicity and accessibility.
Further research is encouraged to optimize these methods for industrial scalability, improve yields, and explore stereochemical control. The electron-donating trimethylphenyl substituent plays a crucial role in stabilizing reaction intermediates, which can be exploited to enhance synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical transformations that are critical in organic synthesis.
Synthetic Routes
- Common synthetic routes include the reaction of 2,4,6-trimethylbenzylamine with glycine-N-carboxyanhydride under controlled conditions, typically using solvents like tetrahydrofuran at elevated temperatures. This method allows for efficient production while maintaining high yields.
| Synthetic Method | Reagents | Conditions |
|---|---|---|
| Reaction with Gly-NCA | 2,4,6-trimethylbenzylamine | THF, elevated temperature |
| Industrial Production | Continuous flow reactors | Automated systems for efficiency |
Biological Research Applications
Enzyme Mechanisms and Protein-Ligand Interactions
- In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.
Mechanism of Action
- The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby affecting the function of various enzymes involved in metabolic processes.
Industrial Applications
Production of Specialty Chemicals
- The compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique steric and electronic characteristics allow for the design of materials that meet specific industrial needs.
Case Study: Herbicidal Applications
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Alkyl Substituents :
- 4-(sec-Butyl)oxazolidine-2,5-dione (CAS 5860-63-9): The sec-butyl group introduces moderate steric hindrance and lipophilicity. Unlike the trimethylphenyl variant, this compound lacks aromaticity, which reduces π-π stacking interactions and may lower melting points.
Aromatic Substituents :
- This could increase solubility in polar solvents .
- (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione (CAS 26889-96-3): The hydroxyl group enables hydrogen bonding, resulting in a high melting point (230°C) and improved crystallinity. In contrast, the trimethylphenyl derivative’s lack of polar groups likely reduces solubility in aqueous media .
Heteroatom-Containing Substituents :
- This contrasts with the inert methyl groups in the trimethylphenyl compound, which prioritize steric effects over chemical reactivity .
Chemical Reactivity and Stability
- This contrasts with less hindered analogs like 4,4-dimethyloxazolidine-2,5-dione (CAS 5839-88-3), where increased ring accessibility may enhance reactivity .
- Electronic Effects : Electron-donating methyl groups in the trimethylphenyl derivative stabilize the oxazolidine ring through inductive effects. In contrast, electron-withdrawing substituents (e.g., fluorine in 4-(4-fluorophenyl) variants) may polarize the carbonyl groups, increasing susceptibility to hydrolysis .
Pesticidal Compounds :
Pharmaceutical Intermediates :
- The trimethylphenyl variant’s bulk may hinder such applications unless specific steric masking is required .
Q & A
Q. How can reactor design principles improve the scalability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
